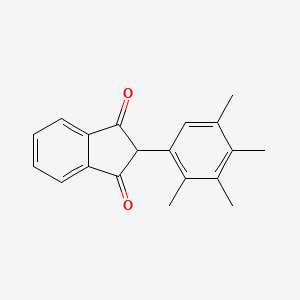
N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide, also known as fluconazole, is a synthetic antifungal medication used in the treatment of various fungal infections. It belongs to the azole class of drugs and works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. Fluconazole is a widely used antifungal agent due to its broad-spectrum activity and low toxicity.
Mécanisme D'action
Fluconazole works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This leads to the disruption of membrane integrity and ultimately results in fungal cell death.
Biochemical and Physiological Effects:
Fluconazole has been shown to have low toxicity and is generally well-tolerated. However, it may cause liver toxicity in rare cases. It is also known to interact with other medications such as warfarin and can increase the risk of bleeding.
Avantages Et Limitations Des Expériences En Laboratoire
Fluconazole is a widely used antifungal agent due to its broad-spectrum activity and low toxicity. However, its effectiveness may be limited in certain fungal infections and may not be suitable for all patients. In addition, the emergence of drug-resistant fungal strains is a growing concern.
Orientations Futures
1. Development of new antifungal agents with improved efficacy and reduced toxicity.
2. Investigation of the mechanisms of drug resistance in fungal infections.
3. Identification of new targets for antifungal therapy.
4. Evaluation of combination therapy with N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide and other antifungal agents.
5. Development of new formulations of N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide for improved delivery and efficacy.
In conclusion, N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide is a widely used antifungal agent with broad-spectrum activity and low toxicity. Its mechanism of action involves the inhibition of ergosterol synthesis in fungal cell membranes. While it has proven effective in the treatment of various fungal infections, its effectiveness may be limited in certain cases and drug-resistant strains are a growing concern. Future research should focus on the development of new antifungal agents with improved efficacy and reduced toxicity, as well as the investigation of mechanisms of drug resistance and new targets for antifungal therapy.
Méthodes De Synthèse
The synthesis of N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide involves the condensation of 2,4-dichlorobenzoyl chloride with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a base to form 2,4-dichloro-α-(2,4-difluorophenyl)-α-(1H-1,2,4-triazol-1-yl)toluene. This is then reacted with 2,4-dimethylphenylmagnesium bromide in the presence of a catalyst to form N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide.
Applications De Recherche Scientifique
Fluconazole has been extensively studied for its antifungal activity and has been found to be effective in the treatment of various fungal infections such as candidiasis, cryptococcosis, and histoplasmosis. It has also been used in the prophylaxis of fungal infections in immunocompromised patients.
Propriétés
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-10-4-5-13(8-11(10)2)16(19)18-15-7-6-14(17)9-12(15)3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMLWMPGQJUQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B5799923.png)
![5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5799932.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5799946.png)
![1,3-benzodioxole-5-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5799957.png)
![N',N''-[1,4-dioxane-2,3-diylbis(oxy-4,1-phenylene-1-ethyl-1-ylidene)]dinicotinohydrazide](/img/structure/B5799963.png)
![N-(4-{[(acetylamino)carbonothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B5799969.png)
![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)
![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)


![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)


